

# **HPK1** function in T-cell anergy and exhaustion

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An In-depth Technical Guide on the Function of Hematopoietic Progenitor Kinase 1 (HPK1) in T-cell Anergy and Exhaustion

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical intracellular negative regulator of T-cell activation.[1][2] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 acts as a crucial immune checkpoint, dampening T-cell receptor (TCR) signaling to maintain immune homeostasis.[1][3][4] However, in the context of malignancy, this regulatory function can be co-opted by tumors to foster an immunosuppressive microenvironment, leading to T-cell anergy and exhaustion. Consequently, HPK1 has emerged as a high-priority target for novel cancer immunotherapies.[3][5] Pharmacological inhibition or genetic ablation of HPK1 has been shown to enhance T-cell effector functions, increase cytokine production, and improve anti-tumor immunity, particularly in combination with existing immune checkpoint inhibitors.[2][6][7] This guide provides a comprehensive technical overview of HPK1's function, its role in T-cell dysfunction, quantitative data on its inhibition, and detailed experimental protocols relevant to its study.

## The HPK1 Signaling Pathway in T-cell Regulation

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a multi-protein signaling complex, or "signalosome," assembles to initiate T-cell activation. HPK1 is a key component of a negative feedback loop that attenuates the strength and duration of this signal.



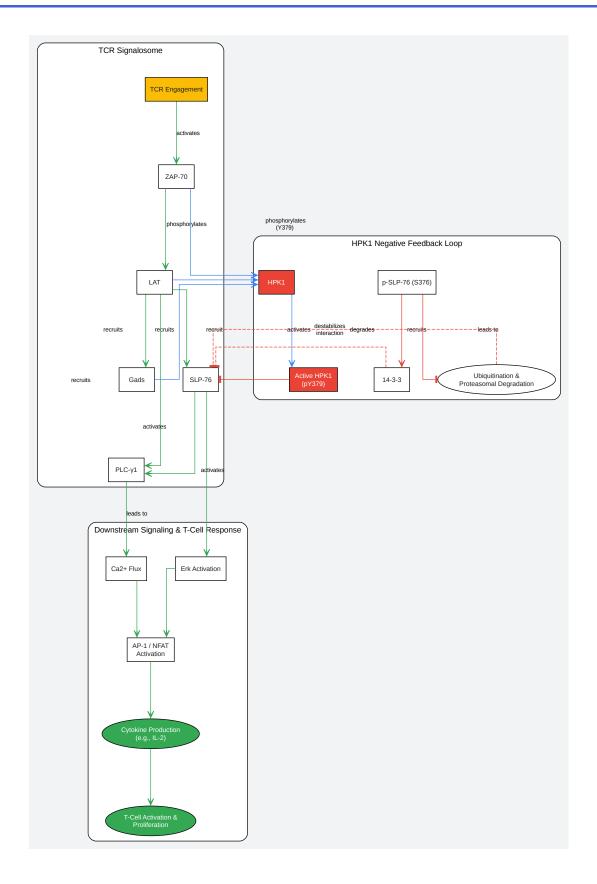


#### Mechanism of Action:

- Recruitment and Activation: Following TCR engagement, HPK1 is recruited to the signalosome via interactions with adaptor proteins like Linker for Activation of T-cells (LAT) and Gads.[8] For full catalytic activity, HPK1 is phosphorylated on tyrosine 379 by ZAP-70, which creates a binding site for the SH2 domain of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[8] Further autophosphorylation and transphosphorylation events are required for complete HPK1 activation.[1][8]
- Substrate Phosphorylation: Activated HPK1 phosphorylates key downstream substrates, most notably SLP-76 at the serine 376 (S376) residue.[8][9][10]
- Signal Dampening: The phosphorylation of SLP-76 at S376 creates a binding site for 14-3-3 proteins.[9][11] The recruitment of 14-3-3 proteins to SLP-76 destabilizes the signalosome complex, leading to the dissociation of SLP-76.[8][12]
- Protein Degradation: This dissociation ultimately results in the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively terminating the signaling cascade.[8][13]

This negative feedback dampens downstream signaling pathways, including the activation of PLC-y1 and the kinase Erk, leading to reduced calcium flux and attenuated activation of transcription factors like AP-1 and NFAT.[10][11]





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HPK1-mediated negative regulation of TCR signaling.



## Role of HPK1 in T-cell Anergy and Exhaustion

T-cell exhaustion is a state of dysfunction that arises during chronic infections and cancer.[14] [15] It is characterized by the progressive loss of effector functions, such as cytokine production (IL-2, IFN- $\gamma$ , TNF- $\alpha$ ) and cytotoxic activity, and is associated with the sustained expression of inhibitory receptors like PD-1, TIM-3, and LAG-3.[14][15][16]

HPK1 is a key mediator of T-cell dysfunction and exhaustion.[17] High expression of MAP4K1 (the gene encoding HPK1) correlates with increased markers of T-cell exhaustion and poorer patient survival in several cancer types.[17] By chronically dampening TCR signaling, HPK1 contributes to the anergic state and prevents T-cells from mounting an effective anti-tumor response.[18][19] Genetic deletion or kinase-dead mutations of HPK1 in mouse models result in T-cells that are less exhausted, more active and proliferative, and exhibit enhanced tumor clearance.[7][17] Furthermore, HPK1-deficient T-cells are resistant to immunosuppressive factors in the tumor microenvironment, such as Prostaglandin E2 (PGE2) and adenosine.[2]

The inhibition of HPK1 is therefore a promising strategy to "reinvigorate" exhausted T-cells, restoring their anti-cancer functions.[4][6][17]

# Quantitative Data on HPK1 Inhibition and Function

The development of small molecule inhibitors targeting HPK1's kinase activity has provided valuable quantitative data on its role in T-cell function.

## **Table 1: Potency of Select HPK1 Inhibitors**

This table summarizes the half-maximal inhibitory concentration (IC50) values for representative small molecule HPK1 inhibitors.



| Compound              | Target/Assay         | IC50 (nM)                          | Source |
|-----------------------|----------------------|------------------------------------|--------|
| KHK-6                 | HPK1 Kinase Activity | 20                                 | [18]   |
| Compound 1            | HPK1 Kinase Activity | Potent (specific value not stated) | [2]    |
| CompK                 | HPK1 Kinase Activity | Potent (specific value not stated) | [5]    |
| Gilead HPK1 Inhibitor | HPK1 Kinase Activity | Sub-nanomolar                      | [21]   |
| Ryvu HPK1 Inhibitor   | HPK1 Kinase Activity | Sub-nanomolar                      | [19]   |

# Table 2: Functional Effects of HPK1 Ablation or Inhibition on T-cells

This table outlines the observed effects on T-cell function when HPK1 is genetically deleted or pharmacologically inhibited.



| Experimental<br>System                 | Effect Observed                  | Finding  | Source   |
|--|----------------------------------|--|----------|
| HPK1 Knockout<br>Jurkat Cells          | IL-2 Production                  | Significant increase in IL-2 upon TCR stimulation compared to control.                   | [13]     |
| HPK1 Knockout<br>Human T-cells         | Cytokine Production              | Increased IFN-y secretion, further enhanced by pembrolizumab treatment.                  | [22][23] |
| HPK1 Kinase-Dead<br>(KD) Mouse T-cells | Cytokine Secretion               | Enhanced IFN-y production in both CD4+ and CD8+ T-cells upon stimulation.                | [7][24]  |
| Human T-cells + KHK-<br>6 Inhibitor    | Cytokine Production              | Significantly enhanced CD3/CD28-induced production of IL-2 and IFN-y.                    | [18]     |
| Human T-cells +<br>CompK Inhibitor     | Cytotoxic Activity               | Markedly enhanced<br>NY-ESO-1-specific<br>tumor lytic activity of<br>engineered T-cells. | [5]      |
| OT-1 Splenocytes +<br>HPK1 inhibitor   | Low-Affinity Antigen<br>Response | Enhanced activation of downstream signaling molecules upon low-affinity stimulation.     | [25]     |

## **Table 3: Clinical Trial Data for HPK1 Inhibitors**

This table summarizes publicly available data from clinical trials of HPK1 inhibitors.



| Compound   | Trial<br>Identifier | Phase | Combinatio<br>n Agent | Key Finding   | Source  |
|------------|---------------------|-------|-----------------------|---|---------|
| BGB-15025  | NCT0464938<br>5     | 1     | Tislelizumab          | ORR: 18.4% (combo) vs 0% (mono). DCR: 57.1% (combo) vs 35.0% (mono).          | [6]     |
| NDI-101150 | NCT0512848<br>7     | 1/2   | Pembrolizum<br>ab     | In ccRCC: 1 CR, 2 PRs, 3 durable SD. Safe as monotherapy and in combination.  | [26]    |
| CFI-402411 | NCT0452141<br>3     | 1/2   | Pembrolizum<br>ab     | First-in-<br>human study<br>for advanced<br>solid<br>malignancies.            | [6][27] |
| GRC 54276  | NCT0587869<br>1     | 1/2   | N/A                   | First-in-<br>human study<br>for advanced<br>solid tumors<br>and<br>lymphomas. | [6][28] |

ORR: Objective Response Rate; DCR: Disease Control Rate; ccRCC: clear cell Renal Cell Carcinoma; CR: Complete Response; PR: Partial Response; SD: Stable Disease.

# Key Experimental Protocols In Vitro Assay for T-cell Exhaustion and Reinvigoration





This protocol describes a general method for inducing a T-cell exhaustion-like phenotype in vitro to test the efficacy of compounds like HPK1 inhibitors.[15][29][30]

Objective: To assess the ability of a test compound to reverse T-cell exhaustion by measuring cytokine production and activation marker expression.

#### Methodology:

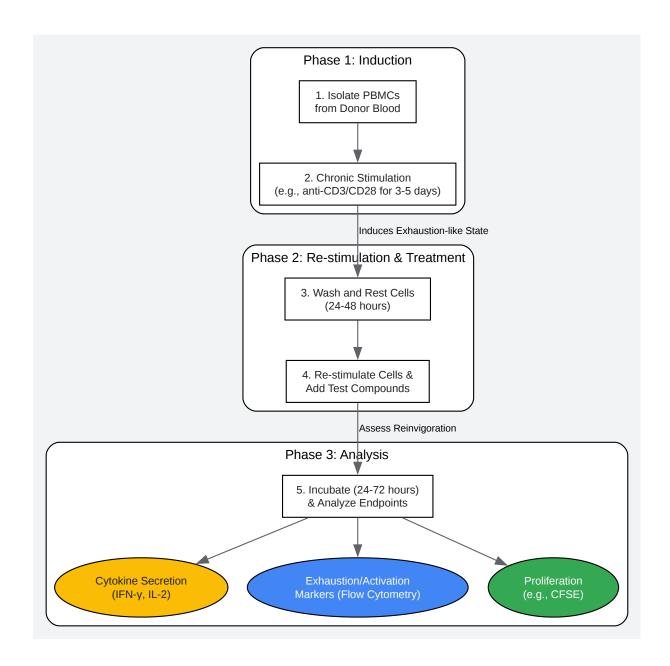
- Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Induction of Exhaustion (Chronic Stimulation):
  - Culture the freshly isolated PBMCs for 3-5 days with a T-cell stimulus. A polyclonal stimulus like Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 antibodies is commonly used.[29]
  - The goal is to induce a state of hyperactivation followed by hypo-responsiveness.
- Resting Phase: After the initial stimulation period, wash the cells thoroughly to remove the stimulus and culture them in fresh media without stimulus for a period (e.g., 24-48 hours).
- Re-stimulation and Treatment:
  - Re-stimulate the rested, "exhausted" T-cells with a secondary stimulus (e.g., a lower concentration of SEB or anti-CD3/CD28).
  - Concurrently, treat the cells with various concentrations of the test compound (e.g., an HPK1 inhibitor) or a control (e.g., anti-PD-1 antibody, vehicle).
- Analysis (24-72 hours post-restimulation):
  - Cytokine Measurement: Collect the culture supernatant and measure the concentration of key effector cytokines like IFN-y and IL-2 using ELISA or multiplex bead array (e.g., Luminex).[29] Reversal of exhaustion is indicated by a dose-dependent increase in cytokine secretion.





- Phenotypic Analysis: Harvest the cells and perform flow cytometry to analyze the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) and activation markers (e.g., CD69, CD25).[18][30]
- Proliferation Assay: Cell proliferation can be measured using assays like CFSE dilution or CellTiter-Glo®.[29]





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Workflow for an in vitro T-cell exhaustion and reinvigoration assay.



# Western Blotting for HPK1-mediated SLP-76 Phosphorylation

This protocol details the detection of HPK1's direct kinase activity in a cellular context by measuring the phosphorylation of its substrate, SLP-76, at Serine 376.[9][31]

Objective: To determine if HPK1 is active following T-cell stimulation and if an inhibitor can block this activity.

#### Methodology:

- Cell Culture and Treatment:
  - Use a suitable T-cell line (e.g., Jurkat) or primary T-cells.
  - If using an inhibitor, pre-incubate the cells with the desired concentration of the HPK1 inhibitor or vehicle control for 1-2 hours.
- Cell Stimulation:
  - Stimulate the T-cells to activate the TCR pathway. This can be done by adding soluble anti-CD3 antibody (e.g., OKT3) followed by a cross-linking secondary antibody for a short time course (e.g., 0, 2, 5, 10, 30 minutes).[13][31]
- Cell Lysis:
  - Immediately after stimulation, place cells on ice and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein lysate (e.g., 20-30 μg) on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).



- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for phosphorylated SLP-76 (Ser376).
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- · Detection and Analysis:
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
  - To confirm the specificity of the effect and equal protein loading, strip the membrane and re-probe with antibodies for total SLP-76 and a loading control like GAPDH or β-actin. A reduction in the p-SLP-76(S376) signal relative to total SLP-76 in inhibitor-treated or HPK1-knockdown cells indicates successful target engagement.[31]

## **Conclusion and Future Directions**

HPK1 is a well-validated, druggable target for T-cell based immunotherapy.[3][17][19] Its role as a negative regulator of TCR signaling places it at a central node controlling T-cell activation, anergy, and exhaustion. The kinase activity of HPK1 is essential for its immunosuppressive function, making small molecule inhibitors an attractive therapeutic modality.[1][7] Preclinical data strongly support the hypothesis that inhibiting HPK1 can reinvigorate exhausted T-cells and enhance anti-tumor immunity.[5][7] Early clinical data are promising, particularly for combination strategies with anti-PD-1/PD-L1 checkpoint inhibitors, suggesting a synergistic effect that could overcome resistance and improve patient outcomes.[2][6]

Future research will focus on optimizing the selectivity and pharmacokinetic properties of HPK1 inhibitors, identifying predictive biomarkers to select patient populations most likely to respond,



and exploring novel combination therapies to fully exploit the therapeutic potential of targeting this critical intracellular immune checkpoint.

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